benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate
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Overview
Description
Benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound features a piperidine ring substituted with an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate typically involves the following steps:
Diastereoselective Reduction: The resulting intermediate is subjected to diastereoselective reduction using sodium borohydride and methoxyethanol to form the desired syn diol.
Protecting Group Transformations: The diol is then protected using isopropylidene derivatives to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, such as amines or alcohols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxyl derivatives
Substitution: Formation of amides or other substituted products
Scientific Research Applications
Benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity . These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-Harzialactone A: A marine metabolite with antitumor and cytotoxic activities.
(2S,3R)-3-Methylglutamate: A biologically significant amino acid used in the study of excitatory amino acid transporters.
Uniqueness
Benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its versatility in various chemical reactions and applications in multiple fields of research further highlight its uniqueness.
Properties
IUPAC Name |
benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-12(16)8-15(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKUUGNEYNGZGJ-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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